4-acetamido-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

Description

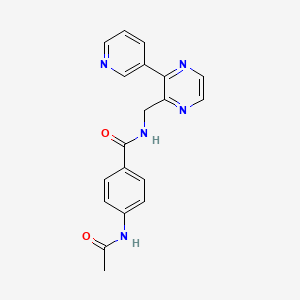

4-Acetamido-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative featuring a pyrazine core substituted with a pyridin-3-yl group at the 3-position and a 4-acetamido benzamide moiety. This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and bromodomain-targeting molecules. The pyridine and pyrazine rings enable π-π stacking interactions, while the acetamido group may facilitate hydrogen bonding with target proteins.

Properties

IUPAC Name |

4-acetamido-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-13(25)24-16-6-4-14(5-7-16)19(26)23-12-17-18(22-10-9-21-17)15-3-2-8-20-11-15/h2-11H,12H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLCITPZSMOXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-acetamido-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a unique structural architecture that includes an acetamido group, a benzamide moiety, and a pyridinyl-pyrazinyl side chain. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound reflects its intricate design, which lends itself to various interactions with biological targets. The key components include:

- Acetamido Group : Enhances solubility and potential interactions with enzymes.

- Benzamide Moiety : Often associated with various pharmacological properties.

- Pyridinyl-Pyrazinyl Side Chain : Suggests possible interactions with receptors or enzymes involved in disease processes.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Acetamido Group | Enhances solubility and biological interactions |

| Benzamide Moiety | Associated with diverse pharmacological activities |

| Pyridinyl-Pyrazinyl Side Chain | Potential for receptor/enzyme interaction |

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an antiviral agent . Its structural components suggest potential interactions with specific biological targets, such as enzymes involved in viral replication.

Antiviral Activity

Preliminary studies have shown that this compound can inhibit the activity of viral enzymes, which is critical for viral replication. The mechanism of action may involve competitive inhibition or allosteric modulation of these enzymes.

Anticancer Properties

Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. This suggests that this compound may also possess anticancer properties, warranting further investigation.

Case Studies

-

Inhibition of Viral Replication :

- A study indicated that derivatives of compounds similar to this compound were effective in inhibiting viral replication in vitro.

- The compound's ability to interact with viral enzymes was confirmed through enzymatic assays.

-

C-Abl Inhibition :

- Research on related benzamide derivatives has shown significant inhibitory activity against c-Abl, a protein implicated in various cancers and neurodegenerative diseases.

- For example, a derivative exhibited potent neuroprotective effects against MPP+-induced cell death in neuroblastoma cells, suggesting potential applications in treating neurodegenerative disorders .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its pyridin-3-yl-pyrazine scaffold. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-acetamido-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, (E)-3-(pyridin-3-yl)acrylic acid derivatives are activated using carbodiimides (e.g., CDI or EDC/HOBt) and coupled with intermediates like 4-(aminomethyl)benzoic acid. Optimizing reaction conditions (e.g., acidic pH, temperature control at 80°C) and purification steps (e.g., column chromatography with EtOAc/PE gradients) can improve yields up to 68% .

Q. How is structural confirmation achieved for this compound, particularly to resolve ambiguity in isomer formation?

- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, as seen in chidamide studies where positional isomerism (e.g., amino group attachment on benzene) was resolved. Complementary techniques include -NMR (e.g., δ = 8.64–7.93 ppm for aromatic protons) and LCMS ([M+H]+ = 384.4) .

Q. What analytical techniques are essential for assessing purity and stability during synthesis?

- Methodological Answer : Reverse-phase HPLC (e.g., NHHCO/MeCN-HO gradients) and TLC (PE:EtOAc = 1:1) monitor reaction progress. Stability studies under varying temperatures (e.g., 0–5°C storage) and pH conditions ensure compound integrity .

Advanced Research Questions

Q. How can structural isomers arising during synthesis be systematically resolved and characterized?

- Methodological Answer : Isomers (e.g., regioisomers from acylation of 4-fluorobenzene-1,2-diamine) require chiral chromatography (e.g., CHIRALPAK® columns) or recrystallization in solvents like acetone. Computational modeling (DFT calculations) predicts isomer stability, while NOESY NMR identifies spatial arrangements of substituents .

Q. What strategies enhance the compound's selectivity for histone deacetylase (HDAC) isoforms in biochemical assays?

- Methodological Answer : Introduce substituents (e.g., trifluoromethyl or oxadiazole groups) to the pyrazine ring to modulate steric and electronic interactions. In vitro HDAC inhibition assays (e.g., fluorogenic substrates) paired with molecular docking (PDB: 4LXZ) validate isoform specificity .

Q. How do in vivo pharmacokinetic parameters (e.g., half-life, bioavailability) correlate with structural modifications?

- Methodological Answer : Substituents like cyclopropane rings improve metabolic stability by reducing CYP450 oxidation. In vivo studies in rodent models measure plasma clearance (e.g., LC-MS/MS quantification) and tissue distribution. LogD (pH 7.4) values >2.0 correlate with enhanced blood-brain barrier penetration .

Q. What computational tools predict the compound’s binding affinity to off-target proteins (e.g., kinases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.